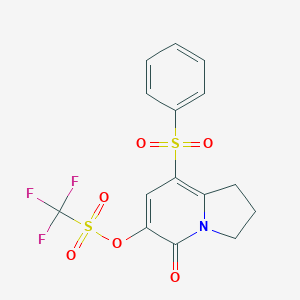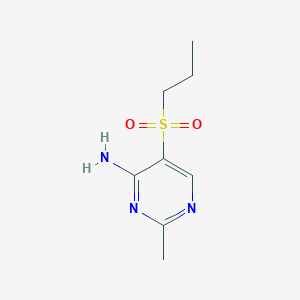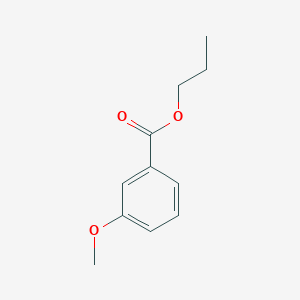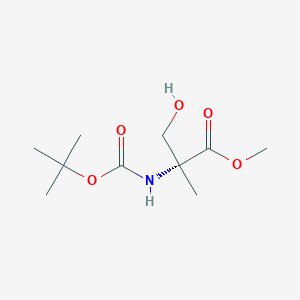
3-Brom-4-methylfuran
Übersicht
Beschreibung
3-Bromo-4-methylfuran is an organic compound with the molecular formula C(_5)H(_5)BrO. It is a derivative of furan, a heterocyclic aromatic compound, where a bromine atom is substituted at the third position and a methyl group at the fourth position.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-methylfuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Wirkmechanismus
Target of Action
3-Bromo-4-methylfuran is a compound of significant interest in the field of organic chemistry due to its presence in various biologically active products and its potential applications in pharmaceuticals, agrochemicals, and flavor industries. It is often used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of 3-Bromo-4-methylfuran are the organoboron reagents used in these reactions .
Mode of Action
The mode of action of 3-Bromo-4-methylfuran involves its interaction with organoboron reagents in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-4-methylfuran are primarily those involved in the Suzuki–Miyaura cross-coupling reactions . These reactions are key in the formation of carbon–carbon bonds, a fundamental process in organic synthesis .
Result of Action
The result of the action of 3-Bromo-4-methylfuran is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This process is crucial in the synthesis of various biologically active compounds and has potential applications in pharmaceuticals, agrochemicals, and flavor industries.
Action Environment
The action of 3-Bromo-4-methylfuran is influenced by environmental factors such as the pH and the presence of other reagents. For example, the effects of a similar compound, (Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one (BF8), were found to be more profound when the pH was increased from 6 to 8.5 . Additionally, the presence of palladium and organoboron reagents is crucial for the Suzuki–Miyaura cross-coupling reactions in which 3-Bromo-4-methylfuran is involved .
Biochemische Analyse
Biochemical Properties
3-Bromo-4-methylfuran has been found to participate in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is involved in the Suzuki–Miyaura cross-coupling reaction, which suggests it may interact with biomolecules and potentially influence gene expression
Metabolic Pathways
Its role in the Suzuki–Miyaura cross-coupling reaction suggests it may interact with certain enzymes or cofactors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromo-4-methylfuran can be synthesized through various methods. One common approach involves the bromination of 4-methylfuran. This reaction typically uses bromine (Br(_2)) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr(_3)). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-4-methylfuran may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-methylfuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction Reactions: The compound can be reduced to form 3-bromo-4-methyltetrahydrofuran under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH(_3)) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Substitution: Depending on the nucleophile, products such as 3-methoxy-4-methylfuran can be formed.
Oxidation: Products may include 3-bromo-4-methyl-2,5-dihydrofuran.
Reduction: The major product is 3-bromo-4-methyltetrahydrofuran.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-methylfuran: Similar structure but with the methyl group at the second position.
4-Bromo-2-methylfuran: Bromine and methyl groups are at different positions.
3-Chloro-4-methylfuran: Chlorine atom instead of bromine.
Uniqueness
3-Bromo-4-methylfuran is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
3-bromo-4-methylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO/c1-4-2-7-3-5(4)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIZXLDQECIGOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-bromo-4-methylfuran-2,5-dione a suitable starting material for the synthesis of (Z)-BOX A?
A1: The structure of 3-bromo-4-methylfuran-2,5-dione already contains the core furan ring present in (Z)-BOX A. [] This makes it a valuable starting point as it reduces the synthetic steps required to build the target molecule. Utilizing 3-bromo-4-methylfuran-2,5-dione allows for a more efficient and selective synthesis of the desired (Z)-isomer of BOX A. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate](/img/structure/B65863.png)













